molecular formula C13H23NO3 B13253717 tert-Butyl N-(1-acetylcyclohexyl)carbamate

tert-Butyl N-(1-acetylcyclohexyl)carbamate

Cat. No.: B13253717
M. Wt: 241.33 g/mol
InChI Key: HTVRJDTZQXHABL-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-acetylcyclohexyl)carbamate is a chemical compound with the molecular formula C13H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(1-acetylcyclohexyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 1-acetylcyclohexyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The reaction can be represented as follows:

tert-Butyl carbamate+1-acetylcyclohexyl isocyanatetert-Butyl N-(1-acetylcyclohexyl)carbamate\text{tert-Butyl carbamate} + \text{1-acetylcyclohexyl isocyanate} \rightarrow \text{this compound} tert-Butyl carbamate+1-acetylcyclohexyl isocyanate→tert-Butyl N-(1-acetylcyclohexyl)carbamate

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-acetylcyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(1-acetylcyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-acetylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl N-(1-acetylcyclohexyl)carbamate is unique due to its specific structure, which includes both a tert-butyl carbamate group and an acetylcyclohexyl moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Biological Activity

Tert-Butyl N-(1-acetylcyclohexyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and related case studies, highlighting its relevance in medicinal chemistry and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a tert-butyl group attached to a carbamate moiety linked to an acetylcyclohexyl group. Its molecular formula is C12H21NO2C_{12}H_{21}NO_2, with a molecular weight of approximately 225.31 g/mol. The compound's structure contributes to its biological activity, particularly in enzyme inhibition and neuroprotective effects.

Research indicates that this compound may exhibit several biological activities, particularly as an inhibitor of specific enzymes involved in neurodegenerative processes. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathogenesis of Alzheimer's disease.

  • Acetylcholinesterase Inhibition : The compound has demonstrated significant inhibition of AChE activity, which is essential for the degradation of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially improving cognitive function in models of neurodegeneration .
  • β-Secretase Inhibition : this compound also inhibits β-secretase (BACE1), an enzyme responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides associated with Alzheimer's disease pathology .

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta aggregates. The protective mechanism appears to involve the reduction of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative conditions .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Study 1Astrocyte cultures treated with Aβ 1-42Moderate reduction in cell death; decreased TNF-α levels
Study 2AChE inhibition assayIC50 value of 15.4 nM indicating potent inhibition
Study 3β-secretase inhibition assaySignificant reduction in amyloid-beta aggregation at 100 μM concentration

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(1-acetylcyclohexyl)carbamate

InChI

InChI=1S/C13H23NO3/c1-10(15)13(8-6-5-7-9-13)14-11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,16)

InChI Key

HTVRJDTZQXHABL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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